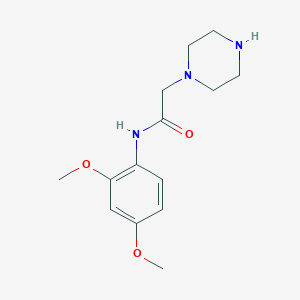

N-(2,4-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide

Description

N-(2,4-Dimethoxyphenyl)-2-(piperazin-1-yl)acetamide is a synthetic acetamide derivative characterized by a piperazine ring linked to an acetamide core and a 2,4-dimethoxyphenyl substituent. Piperazine, a six-membered heterocycle with two nitrogen atoms, is a common pharmacophore in drug design due to its conformational flexibility and ability to engage in hydrogen bonding .

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-19-11-3-4-12(13(9-11)20-2)16-14(18)10-17-7-5-15-6-8-17/h3-4,9,15H,5-8,10H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSYVBWFDWBSDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CN2CCNCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide typically involves the reaction of 2,4-dimethoxyphenylacetic acid with piperazine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

Anticonvulsant Activity

One of the primary applications of N-(2,4-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide derivatives is their anticonvulsant properties. Research has shown that specific derivatives exhibit significant activity against seizure models in animal studies. For instance, a study synthesized several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results indicated that certain compounds demonstrated protective effects against seizures, suggesting their potential as novel antiepileptic drugs (AEDs) .

Table 1: Anticonvulsant Activity of Selected Derivatives

| Compound | ED50 MES (mg/kg) | TD50 NT (mg/kg) | Protective Index (TD50/ED50) |

|---|---|---|---|

| 20 | 52.30 | >500 | >9.56 |

| Phenytoin | 28.10 | >100 | >3.6 |

This table summarizes the effective doses (ED50) and toxic doses (TD50) for selected compounds, highlighting the promising safety profile of compound 20 compared to traditional AEDs like phenytoin.

Antimycobacterial Activity

Another area of application is the evaluation of this compound derivatives for their antimycobacterial properties. Compounds containing thiadiazole rings have been shown to possess significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains. The structural features of these compounds play a crucial role in their efficacy, with modifications leading to enhanced biological activity .

Table 2: Antimycobacterial Activity of Thiadiazole Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Benzothiazole instead of thiadiazole | Anticancer |

| Compound B | Methyl substitution on phenyl | Antimicrobial |

This table illustrates how structural variations can influence the biological activity of related compounds, emphasizing the importance of chemical design in drug development.

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) is vital for understanding how modifications to the compound's structure affect its pharmacological properties. Studies indicate that specific substitutions on the piperazine ring and the phenyl group significantly influence both anticonvulsant and antimycobacterial activities. For example, altering substituents can enhance binding affinity to biological targets, thereby improving therapeutic efficacy .

Potential Therapeutic Targets

This compound has been investigated for its interaction with various biological targets, revealing its potential as a candidate for treating conditions such as epilepsy and tuberculosis. Its unique structural characteristics contribute to its binding affinity and activity against these diseases .

Case Studies and Insights

Several case studies have highlighted the effectiveness of this compound derivatives in preclinical models:

- Anticonvulsant Efficacy : In one study, compound 20 showed a protective effect in 50% of animals at 2 hours post-administration in the MES test, indicating a promising profile for further development as an AED .

- Antimycobacterial Screening : Another investigation revealed that certain thiadiazole derivatives exhibited potent activity against resistant M. tuberculosis strains, suggesting their potential as new therapeutic agents against tuberculosis .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide would depend on its specific biological activity. Generally, compounds with a piperazine ring can interact with various molecular targets, such as neurotransmitter receptors or enzymes. The dimethoxyphenyl group might contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares N-(2,4-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide with selected analogs based on substituents, molecular weight (MW), and melting points (mp):

*Calculated molecular weight.

Key Observations :

- The 2,4-dimethoxyphenyl group in the target compound increases MW compared to simpler analogs like N-phenyl-2-(piperazin-1-yl)acetamide (MW 219.28).

- Substitution on the piperazine nitrogen (e.g., 4-methoxyphenyl in Compound 13) elevates melting points, likely due to enhanced intermolecular interactions .

- Thiazole-containing analogs (e.g., Compounds 13, 16) exhibit higher MW and mp values, suggesting rigid heterocycles improve crystallinity .

Pharmacological Activities

Antimicrobial and Antifungal Activity

- Compound 47 (2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide) and Compound 48 (N-(3-isopropylphenyl) analog) showed potent activity against gram-positive bacteria, attributed to the sulfonyl-benzothiazole group enhancing membrane penetration .

- Compound 49 (N-(thiazol-2-yl) analog) and Compound 50 (N-(6-chloropyridin-2-yl) analog) demonstrated antifungal activity, likely due to halogenated pyridine/thiazole moieties .

Comparison with Target: The target compound lacks sulfonyl or halogenated groups, which may reduce antimicrobial potency.

Anticonvulsant Activity

- Compound 5i (N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)acetamide) and Compound 5c (4-methylpiperidin-1-yl analog) exhibited relative anticonvulsant potencies of 0.74 and 0.72, respectively, comparable to phenytoin .

- Substituents like cyclohexyl and chlorobenzoyl enhance lipophilicity, aiding blood-brain barrier penetration .

Enzyme Inhibition and Docking Studies

- Compound 18 (2-((3-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide) shares the 2,4-dimethoxyphenyl motif and showed CK1 kinase inhibition, suggesting this substituent may target ATP-binding pockets .

- K604 (2-[4-[2-(benzimidazol-2-ylthio)ethyl]piperazin-1-yl]-N-[2,4-bis(methylthio)-6-methyl-3-pyridyl]acetamide) inhibited ACAT1 with IC50 = 0.45 μM, highlighting the impact of sulfur-containing groups on enzyme selectivity .

Comparison with Target : The target compound’s lack of thio or sulfonyl groups may limit enzyme inhibition breadth but could reduce off-target effects.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide is a compound of significant interest in pharmacological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure:

this compound features a dimethoxy-substituted phenyl group attached to a piperazine moiety via an acetamide linkage. This structure is believed to enhance its interaction with various biological targets.

Synthesis Methods

The synthesis of this compound typically involves:

-

Starting Materials:

- 2,4-dimethoxyphenylacetic acid

- Piperazine

-

Reaction Conditions:

- Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC)

- Catalysts like 4-dimethylaminopyridine (DMAP)

- Anhydrous conditions at room temperature for several hours to achieve the desired product.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. The piperazine ring is known for its versatility in modulating receptor activity, while the dimethoxyphenyl group may enhance binding affinity and specificity towards target sites .

Pharmacological Properties

Research indicates that compounds containing similar structural motifs exhibit diverse pharmacological properties, including:

- Anticonvulsant Activity: Analogous compounds have shown efficacy in animal models for epilepsy, suggesting potential use as anti-epileptic drugs (AEDs) .

- Antimicrobial Activity: Some derivatives have demonstrated significant antimicrobial effects against various pathogens .

- Inhibition of Carbonic Anhydrase: Related compounds have been identified as effective inhibitors of human carbonic anhydrase, which plays a role in various physiological processes .

Table 1: Comparative Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(5-benzothiazol-2-yl)-2-acetamide | Benzothiazole instead of thiadiazole | Anticancer |

| N-(4-methylphenyl)-2-thioacetamide | Methyl substitution on phenyl | Antimicrobial |

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Effective in MES test | Anticonvulsant |

Recent Research Insights

- Anticonvulsant Studies: A study synthesized several N-phenyl-piperazine derivatives and evaluated their anticonvulsant activity. Some compounds showed significant protection against seizures in animal models, indicating that modifications to the piperazine moiety can enhance efficacy .

- Molecular Docking Studies: Molecular docking studies have been conducted to predict the binding affinities of this compound with various targets. These studies suggest that the compound has a favorable binding profile with specific receptors involved in neurological functions .

- Therapeutic Potential: The compound's potential applications extend to treating conditions such as epilepsy and bacterial infections. Its structural similarity to known drug classes enhances its candidacy for further development in these therapeutic areas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.